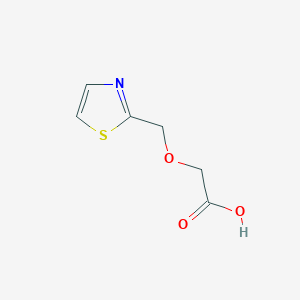

2-(Thiazol-2-ylmethoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-6(9)4-10-3-5-7-1-2-11-5/h1-2H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVHCHWCIGKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300347 | |

| Record name | 2-(2-Thiazolylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933700-19-7 | |

| Record name | 2-(2-Thiazolylmethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933700-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thiazolylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiazol 2 Ylmethoxy Acetic Acid and Analogues

General Approaches for Thiazole (B1198619) Ring Formation

The construction of the thiazole heterocycle is a foundational step in the synthesis of the target compound. Chemists have developed several robust methods, including acid-mediated reactions, multicomponent strategies, and metal-catalyzed processes to achieve this.

Acetic Acid Mediated Synthesis of Thiazole Derivatives

Acetic acid serves as an effective mediator or catalyst in the regioselective synthesis of substituted thiazole derivatives. One prominent method involves a domino multicomponent reaction where thiosemicarbazide (B42300) reacts with aldehydes, ketones, or isatin (B1672199) to generate thiosemicarbazones in situ. rsc.orgrsc.org This intermediate then reacts with an arylglyoxal and an active methylene (B1212753) compound in ethanol (B145695) at elevated temperatures (around 80 °C), with acetic acid (typically 10 mol%) acting as a catalyst. rsc.org This metal-free approach is valued for its simplicity, short reaction times, and high yields of 2,4,5-trisubstituted thiazoles. rsc.orgrsc.org

Similarly, an efficient multicomponent reaction for synthesizing trisubstituted thiazoles can be achieved by reacting arylglyoxal, indole, and aryl thioamides in an acetic acid medium under sealed heating conditions. nih.gov This process facilitates a one-pot formation of C-C, C-N, and C-S bonds, yielding structurally diverse thiazole-indole hybrids. nih.gov

Multicomponent Reaction Strategies for Thiazole Annulation

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like thiazole derivatives in a single step from three or more reactants. iau.ir These reactions are advantageous from both an economic and environmental standpoint as they reduce the number of synthetic steps and minimize waste. iau.ir

Various MCRs have been developed for thiazole synthesis. A domino reaction, for instance, can produce 2,4,5-trisubstituted thiazoles with high regioselectivity. rsc.orgrsc.org Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas (PPT) to catalyze the reaction under mild conditions, achieving yields up to 94%. nih.gov This biocatalytic approach expands the utility of enzymes in organic synthesis for creating heterocyclic compounds. nih.gov Other strategies include the use of green solvents like water for the three-component reaction of isothiocyanates, tetramethyl thiourea (B124793), and ethyl bromopyruvate, or solvent-free reactions accelerated by N-methyl imidazole. iau.iriau.ir More recently, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as a medium for the room-temperature MCR of aryl glyoxals, aryl thioamides, and pyrazolones to create novel pyrazole-linked thiazoles. acs.org

| MCR Strategy | Reactants | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|---|

| Domino Reaction | Thiosemicarbazide, Aldehyde/Ketone, Arylglyoxal, Active Methylene Compound | Acetic Acid / Ethanol | Regioselective, metal-free, high yields. | rsc.orgrsc.org |

| Chemoenzymatic Synthesis | Secondary Amines, Benzoyl Isothiocyanate, Dimethyl But-2-ynedioate | Trypsin from Porcine Pancreas (PPT) / Ethanol | Mild conditions, high yields (up to 94%), biocatalytic. | nih.gov |

| Green Synthesis | Isothiocyanates, Tetramethyl Thiourea, Ethyl Bromopyruvate | Water | Environmentally friendly, efficient for 1,3-thiazole derivatives. | iau.ir |

| Solvent-Free Reaction | Primary Amines, Dialkyl Acetylenedicarboxylates, Isothiocyanates | N-methyl Imidazole | Rapid, solvent-free, good yields at room temperature. | iau.ir |

| HFIP-Mediated Reaction | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) | Room temperature, green, efficient for pyrazole-linked thiazoles. | acs.org |

Copper-Catalyzed Synthesis of Thiazol-2-yl Ethers

A novel and practical method for the direct synthesis of the thiazol-2-yl ether structure involves a copper-catalyzed [3+2] annulation reaction. rsc.orgrsc.org This redox-neutral process utilizes oxime acetates and xanthates to construct the thiazole ring with remarkable regioselectivity. rsc.orgnih.gov The reaction proceeds without the need for additional ligands or additives. nih.gov

The scope of this transformation is broad, accommodating oxime acetates derived from a variety of aryl ketones (with both electron-donating and electron-withdrawing substituents) and alkyl ketones. rsc.orgrsc.org The reaction is typically carried out using a copper salt like CuBr₂ in a solvent such as dichloromethane (B109758) (DCM) at elevated temperatures. rsc.org Mechanistic studies suggest the involvement of an imino copper(III) intermediate in the catalytic cycle. rsc.orgnih.gov This method provides an efficient route to thiazol-2-yl ethers and has been applied to the structural modification of natural products. rsc.org

| Substrate (Oxime Acetate) | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| para-Substituted Acetophenone Oxime Acetates | CuBr₂ | DCM, 115 °C, 6 h | Thiazol-2-yl ethers | rsc.org |

| Alkyl Ketone Oxime Acetates | Copper(II) Bromide | DCM, 115 °C | Thiazol-2-yl ethers | rsc.org |

| Natural Product-Derived Oxime Acetates | Copper Catalyst | Redox-neutral conditions | Modified Natural Products | rsc.org |

| Oxime Acetates with Methine Groups | Copper Catalyst | Standard Conditions | Dihydrothiazoles | rsc.orgrsc.org |

Synthetic Routes for Incorporating the Methoxyacetic Acid Moiety

Once the thiazole core is established, the next critical phase is the introduction of the methoxyacetic acid group. This is typically accomplished through a two-stage process involving the formation of an ester precursor followed by its conversion to the final carboxylic acid.

Esterification and Subsequent Hydrolysis Procedures

A common and versatile strategy for creating carboxylic acids involves the hydrolysis of their corresponding esters. britannica.com In the context of 2-(Thiazol-2-ylmethoxy)acetic acid, a precursor ester, such as a methyl or ethyl ester, is first synthesized and then hydrolyzed to yield the desired acid.

Esterification: The formation of the precursor ester can be achieved through methods like the Fischer esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst (e.g., sulfuric acid). britannica.commasterorganicchemistry.com Alternatively, esters can be formed from more reactive carboxylic acid derivatives like acyl chlorides. britannica.com

Hydrolysis: The conversion of the ester to the carboxylic acid can be performed under either acidic or basic conditions. orgoreview.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification and is an equilibrium process. masterorganicchemistry.comorgoreview.com Using a large excess of water can drive the equilibrium toward the formation of the carboxylic acid and alcohol. orgoreview.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. orgoreview.com

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method because it is an irreversible process. britannica.commasterorganicchemistry.com The ester is treated with a base, such as sodium hydroxide (B78521) (NaOH), which acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a carboxylate salt. A subsequent acidification step (workup) with a strong acid is required to protonate the carboxylate and generate the final neutral carboxylic acid. masterorganicchemistry.com

A specific application of this is seen in the synthesis of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, where methyl esters were selectively hydrolyzed to the corresponding amino acids by heating with a diluted aqueous solution of sodium hydroxide. nih.gov

Alkylation Reactions for Ether Linkage Formation within Thiazole Scaffolds

The formation of the ether linkage (-O-CH₂-) between the thiazole ring and the acetic acid moiety is a crucial C-O bond-forming step. This is typically achieved via alkylation reactions, where a thiazole-containing nucleophile reacts with an electrophilic alkylating agent.

One common approach involves the S-alkylation of a mercaptothiazole derivative. For example, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate is synthesized by reacting 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739). chemmethod.com In this SN2 reaction, the sulfur atom of the thiol group acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form a thioether linkage. chemmethod.com A similar principle can be applied to a 2-hydroxythiazole derivative, where the oxygen atom acts as the nucleophile to form the desired ether bond in a Williamson-type synthesis. organic-chemistry.org

Furthermore, transition-metal catalysis offers advanced methods for the C-H alkylation of azoles, including thiazoles. mdpi.com These methods can create C-C bonds directly on the thiazole ring, but related strategies can be adapted for heteroatom alkylation to form ether linkages under specific catalytic conditions. mdpi.com For instance, zinc- and copper-catalyzed couplings have been developed for the synthesis of sterically hindered tertiary alkyl ethers from alcohols and alkyl halides or oxalates, showcasing the power of metal catalysis in forming challenging C-O bonds. organic-chemistry.org

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The convergent synthesis of this compound derivatives necessitates the preparation of two primary building blocks: a thiazole-containing precursor with a reactive handle at the 2-position, and a component that provides the acetic acid moiety. The most common strategies involve the initial synthesis of a 2-(halomethyl)thiazole or a 2-(hydroxymethyl)thiazole, which can then be linked to an acetic acid derivative.

A pivotal intermediate in the synthesis of the thiazole portion is 2-(chloromethyl)thiazole (B1590920). This compound is often synthesized via the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone or a related compound with a thiourea or thioamide. For instance, the reaction of 1,3-dichloroacetone (B141476) with a thiourea derivative provides a direct route to 2-amino-4-(chloromethyl)thiazole derivatives. ias.ac.innih.gov The amino group can subsequently be removed or modified as needed for the final target molecule.

An alternative and widely utilized precursor is 2-chloro-5-(chloromethyl)thiazole. Its synthesis has been extensively documented, often starting from readily available materials like 1,3-dichloropropene. semanticscholar.orggoogleapis.com The process typically involves reaction with a thiocyanate (B1210189) salt to form an isothiocyanate, which is then chlorinated to yield the desired dichlorinated thiazole. semanticscholar.orggoogle.comgoogle.comunifiedpatents.com

The resulting 2-(chloromethyl)thiazole or its substituted analogues serve as electrophilic partners in subsequent coupling reactions. The chloromethyl group is a good leaving group, facilitating nucleophilic substitution.

To introduce the methoxyacetic acid side chain, the corresponding alcohol, 2-(hydroxymethyl)thiazole, is often a more convenient intermediate. This alcohol can be prepared from 2-(chloromethyl)thiazole through hydrolysis. For example, 2-chloro-5-(chloromethyl)thiazole can be converted to 2-chloro-5-(hydroxymethyl)thiazole. semanticscholar.org A subsequent dehalogenation step can then yield the desired 5-hydroxymethylthiazole. semanticscholar.org

The other essential precursor is a derivative of acetic acid that can react with the thiazole alcohol. Ethyl bromoacetate (B1195939) is a commonly employed reagent for this purpose. Its synthesis is well-established and typically involves the esterification of bromoacetic acid with ethanol, often catalyzed by a strong acid like sulfuric acid. chemicalbook.comnih.gov Other methods include the direct bromination of acetic acid followed by esterification. prepchem.com

The key coupling of the two precursors to form the ether linkage is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the 2-(hydroxymethyl)thiazole with a base to form an alkoxide, which then acts as a nucleophile, displacing the halide from ethyl bromoacetate or a similar haloacetate ester. nih.gov The reaction of a thiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate is a documented method for forming the C-O bond.

The resulting product is the ethyl ester of this compound. The final step to obtain the target acid is the hydrolysis of this ester, which can be carried out under either acidic or basic conditions.

A summary of the synthesis of a key precursor, 2-chloro-5-chloromethylthiazole, is presented in the table below.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1,3-Dichloropropene | 1. Sodium thiocyanate 2. Chlorine | 1. Heat 2. Chlorination | 2-Chloro-5-chloromethylthiazole | Not specified | semanticscholar.org |

| 1,3-Dichloropropene | Sodium thiocyanate, Tetrabutylammonium chloride | 60°C, 3 hours | 3-Chloro-1-thiocyanato-2-propene | Not specified | googleapis.com |

| 2-Chloropropenyl isothiocyanate | Sulfuryl chloride | <10°C | 2-Chloro-5-chloromethylthiazole | 95-98 | google.com |

The synthesis of ethyl bromoacetate, another crucial intermediate, is outlined in the following table.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Bromoacetic acid | Ethanol, Sulfuric acid | Reflux, 24 hours | Ethyl bromoacetate | 85 | chemicalbook.com |

| Acetic acid | Bromine, Red phosphorus, Ethanol, Sulfuric acid | 1. 60-65°C 2. Reflux | Ethyl bromoacetate | ~80 | prepchem.com |

Finally, the coupling reaction to form the ether linkage is exemplified by the following general scheme.

| Thiazole Precursor | Acetic Acid Precursor | Base | Solvent | Product | Reference |

| Benzothiazole (B30560) | Ethyl bromoacetate | Potassium carbonate | Not specified | Ethyl 2-(benzo[d]thiazol-2-yl)acetate | |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | Anhydrous potassium carbonate | Dry DMF | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.gov |

These synthetic strategies provide a versatile platform for the generation of a diverse library of this compound analogues for further investigation.

Derivatization Strategies and Structural Modifications of Thiazole Acetic Acid Scaffolds

Substituent Effects on the Thiazole (B1198619) Ring System

The electronic and steric properties of substituents on the thiazole ring play a crucial role in modulating the biological activity of the resulting compounds. nih.gov The positions available for substitution on the 2-(Thiazol-2-ylmethoxy)acetic acid scaffold are primarily positions 4 and 5 of the thiazole ring, as position 2 is occupied by the methoxyacetic acid side chain.

Modification at Position 2 of the Thiazole Ring

While the core structure is this compound, research into related thiazole compounds provides insights into the effects of modifications at the 2-position. For instance, in a series of 2-aminothiazole (B372263) derivatives, the presence of a free amino group at the 2-position was found to be essential for carbonic anhydrase III inhibitory activity. nih.gov In other studies, the introduction of a 3-pyridyl moiety at the 2-position of a thiazole ring enhanced activity against certain biological targets by enabling additional hydrogen bonding interactions. nih.gov The synthesis of various 2-substituted thiazoles, such as 2-amino-4-arylthiazole-5-carboxylates, has been achieved through methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. nih.govijper.org This highlights the chemical tractability of modifying the 2-position of the thiazole ring to introduce diverse functionalities.

Modification at Position 4 and 5 of the Thiazole Ring

Substitutions at positions 4 and 5 of the thiazole ring have been extensively explored to understand their impact on biological activity.

Position 4: Research on various thiazole acetic acid derivatives has shown that the nature of the substituent at position 4 significantly influences the compound's properties. For example, in a series of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the presence of a p-chlorophenyl group at this position was a key feature of the studied compounds. nih.gov In other studies, it was observed that substituents larger than a methyl group at position 4 were tolerated, and lipophilic groups often led to better results. nih.gov The synthesis of 4-(2-substituted)thiazoles has been achieved through methods like the hypervalent iodine oxidation of acetylfuran followed by reaction with thioureas or thioamides. ijper.org

Position 5: Modifications at position 5 have also been shown to be critical. In some series of thiazole derivatives, position 5 can be substituted with groups like carboethoxy, amide, or carbamate. nih.gov The synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazoles has been achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes, indicating the feasibility of introducing substituents at this position. mdpi.com The interaction of 2-substituted thiazol-4-ylamines with various reagents allows for the construction of fused ring systems, further demonstrating the versatility of this position for chemical modification. dmed.org.ua

Table 1: Effects of Substituents at Positions 4 and 5 of the Thiazole Ring

| Position | Substituent Type | Observed Effect | Reference |

| 4 | p-Chlorophenyl | Key structural feature in anti-inflammatory and immunosuppressive derivatives. | nih.gov |

| 4 | Lipophilic groups | Generally improved biological activity. | nih.gov |

| 5 | Carboethoxy, Amide, Carbamate | Allowed for fine-tuning of biological properties. | nih.gov |

| 5 | Aryl groups | Introduction of diverse functionalities through condensation reactions. | mdpi.com |

Modifications of the Methoxyacetic Acid Side Chain

The methoxyacetic acid side chain of this compound offers another key site for structural modification to modulate the compound's physicochemical and biological properties.

Synthesis of Ester and Amide Analogues of Thiazole Acetic Acid

The carboxylic acid group of the methoxyacetic acid side chain can be readily converted into ester and amide analogues. This derivatization strategy is often employed to alter properties such as solubility, membrane permeability, and metabolic stability.

Esterification: Methyl esters of thiazole acetic acid derivatives have been synthesized and used as intermediates for further reactions. nih.gov For example, the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid was condensed with aromatic aldehydes to form Schiff bases. nih.gov

Amidation: The synthesis of amide analogues has also been widely reported. For instance, a variety of pyridazinone-thiazole hybrids with amide linkages have been developed. nih.gov The synthesis of novel amide and urea (B33335) derivatives of thiazol-2-ethylamines has also been explored for their biological activities. nih.gov A three-step method has been developed for the synthesis of hybrid molecules containing a thiazole ring and an N-sulfonyl amidine fragment connected by a methylene (B1212753) linker, starting from carbamoyl (B1232498) thioacetamides.

Introduction of Diverse Functionalities at the Acetic Acid Terminus

For example, the introduction of oxalyl, malonyl, or succinyl groups as hydrogen bond acceptors has been shown to enhance the inhibition of certain enzymes. nih.gov This suggests that extending the acetic acid side chain with groups capable of forming specific interactions can be a fruitful strategy for improving activity. The synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with various heterocyclic moieties highlights the diverse functionalities that can be appended to the acetic acid terminus. nih.gov

Development of Thiazole-Containing Hybrid Structures

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by combining the thiazole scaffold with other pharmacologically active heterocycles. nih.govresearchgate.netnih.gov This approach aims to leverage the biological activities of both moieties to create novel compounds with potentially enhanced or synergistic effects. researchgate.net

Thiazole has been successfully hybridized with a variety of other heterocyclic rings, including:

Azetidin-2-one: The core of β-lactam antibiotics. nih.gov

Pyrazoline: Known for its anti-infective properties. nih.gov

Pyrazole: Possesses antimicrobial and anticancer activities. nih.gov

Quinoline: A component of various bioactive compounds. nih.gov

The synthesis of these hybrid structures often involves multi-step reactions where the thiazole acetic acid scaffold or a derivative thereof is coupled with the other heterocyclic system. researchgate.net For instance, the Hantzsch thiazole synthesis, a reaction between α-halocarbonyl compounds and a thioamide, is a common method for forming the thiazole ring within a larger hybrid structure. researchgate.net The strategic design and synthesis of these hybrid molecules have led to the discovery of compounds with a broad spectrum of biological activities. researchgate.net

Information regarding the use of this compound as a versatile building block in complex molecule synthesis is not available in the public domain.

Extensive and targeted searches for "this compound" within scientific literature, patent databases, and chemical synthesis resources have yielded no specific information regarding its derivatization or application as a scaffold in the synthesis of more complex molecules.

The search results consistently refer to other, more commonly utilized thiazole acetic acid derivatives. These include, but are not limited to:

2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters google.comgoogle.com

Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid nih.gov

2-Aminothiazole derivatives nih.gov

2-((1H-benzazol-2-yl)thio)acetic acid researchgate.net

While the broader field of thiazole chemistry is rich with examples of structural modifications and applications in medicinal chemistry, the specific compound "this compound" does not appear to be a documented precursor for such synthetic routes in the available literature. No research articles, synthetic protocols, or patents were identified that describe the exploration of this particular molecule as a building block.

Biological Activities and Pharmacological Potential of Thiazole Acetic Acid Derivatives in Vitro and in Vivo Studies

Antimicrobial Activities

Thiazole (B1198619) derivatives are well-documented for their significant antimicrobial properties, demonstrating efficacy against a wide range of bacterial and fungal pathogens. researchgate.netresearchgate.netbiointerfaceresearch.com The structural features of the thiazole nucleus can be readily modified to enhance potency and spectrum of activity. biointerfaceresearch.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Thiazole acetic acid derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov

Research on various thiazole derivatives has demonstrated their potential to combat resistant bacterial strains. For instance, certain novel carbapenems featuring a 4-substituted thiazol-2-ylthio moiety have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, other synthesized thiazole derivatives have exhibited inhibitory effects against strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net

| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Notable Findings |

| Novel 1β-methylcarbapenems with a thiazol-2-ylthio moiety | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | Escherichia coli, Pseudomonas aeruginosa | Active against multiresistant Gram-positive cocci. |

| Thiazole-based thiazolidinones | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Pseudomonas aeruginosa | Good activity against all tested bacteria. |

| Acetamide substituted thiazole derivatives | Staphylococcus aureus | Escherichia coli | Potent activity against various pathogens. biointerfaceresearch.com |

Antifungal Efficacy

The antifungal potential of thiazole derivatives is a significant area of research. researchgate.netnih.gov These compounds have been shown to be effective against various fungal pathogens, including yeasts and molds. The mechanism of antifungal action can involve the disruption of fungal cell wall synthesis or interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. frontiersin.org

Studies on different thiazole-based compounds have reported promising results. For example, certain thiazole-based thiazolidinones have demonstrated excellent antifungal activity against a range of fungi, in some cases surpassing the efficacy of established antifungal drugs like ketoconazole. researchgate.net Another study highlighted the efficacy of specific synthesized thiazoles against dermatophytes such as Trichophyton rubrum and Microsporum gypseum. frontiersin.org

Specific antifungal studies on 2-(Thiazol-2-ylmethoxy)acetic acid have not been identified in the reviewed literature. The following table presents findings for other thiazole derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Notable Findings |

| Thiazole-based thiazolidinones | Candida albicans, Aspergillus fumigatus | Excellent activity, better than reference drugs in some cases. researchgate.net |

| Synthesized thiazole derivatives | Trichophyton rubrum, Microsporum gypseum | More efficacious than terbinafine (B446) in some instances. frontiersin.org |

| (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids | Various fungal strains | Showed broad-spectrum antifungal activity. nih.gov |

Antiviral Properties

The thiazole scaffold is a constituent of several compounds with recognized antiviral activity. nih.gov Research has explored the potential of thiazole derivatives against a variety of viruses. These compounds can interfere with different stages of the viral life cycle, including replication and protein synthesis. nih.gov

For example, certain 4-substituted-2-thiazole amides have been identified as inhibitors of the Chikungunya virus (CHIKV), a member of the alphavirus genus. nih.gov These compounds were found to block subgenomic viral RNA translation and the synthesis of structural proteins.

Direct antiviral studies on this compound are not currently available in the public domain. The broader class of thiazole derivatives, however, continues to be a source of interest for the development of new antiviral agents.

Anti-inflammatory and Analgesic Effects

Thiazole acetic acid derivatives have been investigated for their potential to alleviate inflammation and pain. frontiersin.orgnih.govnih.gov The anti-inflammatory mechanism of some of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. frontiersin.org

Studies on various 2-amino-4-arylthiazole-5-acetic acid derivatives have demonstrated their anti-inflammatory and analgesic properties in animal models. nih.gov For instance, some of these derivatives have shown significant inhibition of paw edema induced by carrageenan in rats, a common model for acute inflammation. nih.gov Furthermore, certain triazole derivatives, which share structural similarities with thiazoles, have also exhibited encouraging anti-inflammatory and analgesic effects. nih.gov

While specific research on the anti-inflammatory and analgesic effects of this compound is lacking, the activities of related compounds are summarized below.

| Compound/Derivative Class | In Vivo Model | Notable Findings |

| 2-Amino-4-p-chlorophenylthiazole-5-acetic acid derivatives | Carrageenan-induced paw edema in rats | Efficacious immunosuppressive and anti-inflammatory activity. nih.gov |

| 1,2,4-Triazole (B32235) derivatives | Acetic acid-induced writhing and tail immersion test in mice | Significant reduction in writhing and encouraging anti-inflammatory results. nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, and 5-LOX enzyme assays | Potent inhibitors of COX/LOX pathways. frontiersin.org |

Antineoplastic and Cytotoxic Potentials

The thiazole ring is a key component in several anticancer drugs, and numerous derivatives are being explored for their potential to inhibit tumor growth. researchgate.netnih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression. nih.gov

Research has shown that certain thiazole derivatives exhibit cytotoxic activity against a range of human cancer cell lines. researchgate.netnih.gov For example, some N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated antineoplastic activity towards glioblastoma and melanoma cells. researchgate.net Similarly, 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents for prostate cancer and melanoma. nih.gov

Specific studies on the antineoplastic and cytotoxic potential of this compound are not available in the current literature. The table below highlights the activities of other thiazole derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Notable Findings |

| N-acylated 2-amino-5-benzyl-1,3-thiazoles | Human glioblastoma U251, Human melanoma WM793 | Demonstrated anti-glioma and anti-melanoma selectivity. researchgate.net |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate cancer (DU 145, PC-3), Melanoma (B16-F1, A375) | Potent antitumor activity and selectivity. nih.gov |

| 2-Aminothiazole (B372263) derivatives | Leukemia (L1210) | Antiproliferative activity with IC50 values in the micromolar range. nih.gov |

Other Pharmacological Activities

Beyond the activities detailed above, the broad chemical diversity of thiazole derivatives has led to the exploration of other pharmacological effects. For instance, some 1,2,4-triazole derivatives, which are structurally related to thiazoles, have been investigated for their actoprotective activity, which is the ability to enhance physical performance and resistance to fatigue. researchgate.net

While specific research into other pharmacological activities of this compound is not currently documented, the versatility of the thiazole scaffold suggests that it could be a fruitful area for future investigation.

Antidiabetic Activity

Thiazole-containing compounds, particularly those with a thiazolidinedione moiety, have been a cornerstone in the development of antidiabetic agents. Research into various thiazole acetic acid derivatives has revealed their potential to manage hyperglycemia through different mechanisms, including the inhibition of key digestive enzymes and direct effects on glucose metabolism.

In vitro studies have demonstrated the α-glucosidase and α-amylase inhibitory activity of several thiazole derivatives. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial blood glucose spikes. For instance, a series of N'-[3-(alkyl/arylsubstituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides were synthesized and evaluated for their antidiabetic properties. researchgate.net Among these, compounds with phenyl substitutions on the thiazolidinone ring showed promising results. researchgate.net Similarly, other studies have identified indeno[1,2-c]pyrazol-4(1H)-ones containing a benzothiazole (B30560) moiety with potent inhibitory effects on both α-glucosidase and α-amylase. nih.gov Specifically, compound 4e from this series was found to be more potent against α-glucosidase than the standard drug Acarbose. nih.gov

In vivo studies using alloxan-induced diabetic rat models have further substantiated the antidiabetic potential of thiazolidinedione derivatives. nih.gov Treatment with these compounds for 30 days led to a significant reduction in blood glucose levels. nih.govresearchgate.net Beyond glycemic control, some of these derivatives also demonstrated the ability to regulate hyperlipidemia, a common comorbidity with diabetes, by normalizing cholesterol and lipoprotein levels. researchgate.net The mechanism for some of these compounds is believed to be through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov

Interactive Table: Antidiabetic Activity of Thiazole Acetic Acid Derivatives

| Compound/Derivative Class | Assay Type | Key Findings | Reference(s) |

|---|---|---|---|

| N'-[3-(phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide | In vivo (animal model) | Showed good antidiabetic activity with reduced toxicity. | researchgate.net |

| Indeno[1,2-c]pyrazol-4(1H)-ones with benzothiazole | In vitro (α-glucosidase inhibition) | Compound 4e (IC50 = 6.71 µg/mL) was more potent than Acarbose (IC50 = 9.35 µg/mL). | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-ones with benzothiazole | In vitro (α-amylase inhibition) | Compound 4i (IC50 = 11.90 µg/mL) showed good inhibitory activity compared to Acarbose (IC50 = 22.87 µg/mL). | nih.gov |

| 5-(benzo[d] doaj.orgmdpi.comdioxol-5-ylmethylene)thiazolidine-2,4-dione derivatives | In vivo (alloxan-induced diabetic rats) | Significant reduction in blood glucose levels after 30 days of treatment. | nih.govresearchgate.net |

Immunosuppressive Modulations

The investigation into the immunosuppressive properties of thiazole acetic acid derivatives is a more specialized area of research with limited available data. However, early studies have suggested that certain derivatives of this class may possess the ability to modulate immune responses.

A study on 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid explored their anti-inflammatory and immunosuppressive activities. nih.gov The research indicated that the introduction of an aralkyl group and subsequent formation of α-sulphoderivatives resulted in compounds with the most efficacious immunosuppressive and anti-inflammatory effects. nih.gov The pharmacological analysis involved tests for lymphocyte activation and rosette formation, which are indicative of cell-mediated immunity modulation. nih.gov While these findings are significant, the research in this specific area is not extensive, and further studies are required to fully elucidate the structure-activity relationships and the precise mechanisms of immunosuppression for this class of compounds.

Antioxidant Properties

A significant body of research has been dedicated to evaluating the antioxidant potential of thiazole derivatives, driven by the role of oxidative stress in numerous pathological conditions. These studies consistently demonstrate that the thiazole nucleus is a promising scaffold for the development of novel antioxidant agents. The antioxidant activity is often evaluated in vitro through various assays that measure the compound's ability to scavenge free radicals or reduce oxidized species.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govpensoft.net Phenolic thiazoles, in particular, have shown remarkable antioxidant and antiradical properties. nih.gov The presence of phenolic hydroxyl groups on the thiazole structure is believed to contribute significantly to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

For example, a series of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed notable scavenging effects on DPPH radicals. pensoft.net Another study on catechol hydrazinyl-thiazole (CHT) derivatives demonstrated potent activity against both DPPH and ABTS radicals, with an activity 3.16 times more intense than the standard antioxidant Trolox in the ABTS assay. mdpi.com The presence of a hydrazone moiety in some thiazole derivatives has also been identified as a key structural feature for their antioxidant capacity. nih.gov

Interactive Table: In Vitro Antioxidant Activity of Thiazole Derivatives

| Derivative Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Phenolic Thiazoles | DPPH, FRAP, Metal Chelation | Remarkable antioxidant and antiradical properties, with some compounds showing good Cu2+ chelating activity. | nih.gov |

| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH Radical Scavenging | Synthesized compounds exhibited antioxidant activity by scavenging DPPH radicals. | pensoft.net |

| Catechol hydrazinyl-thiazole (CHT) | ABTS Radical Scavenging | Activity was 3.16 times more intense than the reference compound Trolox. | mdpi.com |

| Thiazolylhydrazone derivatives | DPPH, ABTS, FRAP | Showed higher or comparable activity to the positive control, curcumin. | nih.gov |

Cardiovascular Activity Studies Using Isolated Organ Models

The effects of novel synthetic thiazole acetic acid derivatives on the cardiovascular system have been investigated using ex vivo isolated organ models, specifically isolated rat hearts and thoracic aortas. doaj.orgmdpi.com These studies provide valuable insights into the direct pharmacological effects of these compounds on cardiac muscle and vascular smooth muscle, independent of systemic physiological responses.

In experiments using the Langendorff-perfused isolated rat heart, several derivatives were assessed for their impact on developed tension (a measure of myocardial contractility) and heart rate. mdpi.comresearchgate.net A significant finding was that some derivatives, such as SMVA-35 , SMVA-40 , SMVA-41 , and SMVA-42 , caused a significant increase in developed tension without altering the heart rate. mdpi.comnih.gov This suggests a positive inotropic effect, which could be beneficial in conditions of heart failure. mdpi.com The increase in developed tension was further augmented in the presence of adrenaline. mdpi.comnih.gov

Conversely, when tested in the presence of acetylcholine, which typically decreases developed tension, compounds like SMVA-35 and SMVA-60 were able to significantly reverse this effect. mdpi.comnih.gov Furthermore, some derivatives influenced the contractile response of isolated rat aortic blood vessels. For instance, SMVA-42 induced a dose-dependent contraction of the aorta, an effect that was abolished by the α1-adrenergic antagonist prazosin, suggesting an interaction with α1-adrenergic receptors. mdpi.comresearchgate.net However, another study screening different thiazole acetate (B1210297) derivatives found that most had no significant effect on the developed tension or heart rate of isolated rat hearts, with only one compound showing a slight vascular contractile response. jksus.orgresearchgate.net

Interactive Table: Cardiovascular Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Tissues

| Compound ID | Tissue Model | Measured Parameter | Key Findings | Reference(s) |

|---|---|---|---|---|

| SMVA-35, SMVA-40, SMVA-41, SMVA-42 | Isolated Rat Heart | Developed Tension | Significant increase in developed tension. | mdpi.comnih.gov |

| SMVA-35, SMVA-60 | Isolated Rat Heart | Developed Tension (in presence of Acetylcholine) | Significantly reversed the acetylcholine-induced decrease in developed tension. | mdpi.comnih.gov |

| SMVA-60 | Isolated Rat Heart | Heart Rate | A significant reduction in heart rate was observed at a concentration of 10 µM. | mdpi.com |

| SMVA-42 | Isolated Rat Aorta | Contractile Response | Induced a dose-dependent contractile response, which was abolished by prazosin. | mdpi.comresearchgate.net |

| T-1, T-3, T-4, T-5, T-6 | Isolated Rat Heart | Developed Tension & Heart Rate | No significant effect observed. | jksus.orgresearchgate.net |

Structure Activity Relationship Sar Investigations of Thiazole Acetic Acid Derivatives

Correlation of Thiazole (B1198619) Ring Substitution Patterns with Biological Activity

Substitutions on the thiazole ring play a pivotal role in modulating the biological activity of thiazole acetic acid derivatives. The nature and position of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of various substituents at different positions of the thiazole nucleus leads to a diverse range of pharmacological effects. For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, the nature of the substituent at the 5-position was found to be critical for antimicrobial activity. An octyl group at this position resulted in a compound with strong and broad-spectrum antibacterial and antifungal activities. nih.gov

The electronic properties of the substituents are also a key determinant of biological activity. The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety has been shown to be beneficial for antifungal activity. nih.gov In some cases, a nonpolar, hydrophobic moiety at the 2-position of the thiazole ring, combined with an ethylidenehydrazine-1-carboximidamide group at the 5-position, was found to be advantageous for antibacterial activity against resistant strains. nih.gov

Furthermore, the presence of a 2-amino group on the thiazole ring is a common feature in many biologically active derivatives, serving as a versatile handle for further structural modifications. nih.gov The substitution pattern on an aryl group attached to the thiazole can also fine-tune the activity. For example, in a series of thiazole derivatives, a p-chlorophenyl group at the 4-position was a key structural feature for anti-inflammatory and immunosuppressive activities. researchgate.net

The following table summarizes the impact of various substitution patterns on the thiazole ring on the observed biological activity.

| Position on Thiazole Ring | Substituent | Observed Biological Activity | Reference |

| 2 | Nonpolar, hydrophobic moiety | Antibacterial | nih.gov |

| 2 | 2-Amino group | Versatile for further modifications | nih.gov |

| 4 | p-Chlorophenyl | Anti-inflammatory, Immunosuppressive | researchgate.net |

| 5 | Octyl group | Antibacterial, Antifungal | nih.gov |

| 5 | Ethylidenehydrazine-1-carboximidamide | Antibacterial | nih.gov |

Influence of the Methoxyacetic Acid Moiety on Bioactivity Profile

The carboxylic acid function of the acetic acid moiety is a critical contributor to the hydrophilic properties of the molecule. nih.gov This hydrophilicity can influence the compound's solubility, absorption, and distribution in biological systems. In several studies on thiazolyl-acetic acid derivatives, the carboxylic acid group was found to be essential for their antimicrobial activity. nih.gov

The methoxy group, which forms an ether linkage with the thiazole ring, also plays a modulatory role. While direct SAR studies on the "methoxy" part of the methoxyacetic acid in this specific scaffold are limited, the introduction of methoxy groups on aromatic rings attached to the thiazole nucleus has been shown to enhance cytotoxic activity against cancer cell lines. This suggests that the methoxy group can influence the electronic and lipophilic character of the molecule, potentially affecting its interaction with biological targets. In the context of "2-(Thiazol-2-ylmethoxy)acetic acid," the ether linkage provides a degree of conformational flexibility, allowing the acetic acid moiety to orient itself for optimal interaction with its target.

The combination of the methoxy linker and the acetic acid group results in a side chain that can participate in hydrogen bonding and electrostatic interactions, which are often crucial for ligand-receptor binding.

Impact of Bridging Linkers and Terminal Groups on Pharmacological Efficacy

Studies have shown that acyl groups, when used as linkers at the 5-position of the thiazole ring, can lead to compounds with significant antibacterial activity. researchgate.net The type of acyl group, such as acetate (B1210297) or anilido, can further refine this activity. researchgate.net The length and composition of the linker are also important. For instance, the replacement of a simple amide linker with a more complex thiourea (B124793) or urea (B33335) moiety has been explored in the development of acetylcholinesterase inhibitors, indicating the linker's role in modulating enzyme inhibitory activity. globalresearchonline.net

Terminal groups at the end of these linkers also have a profound impact on the pharmacological profile. In a series of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the introduction of aralkylidene and aralkyl groups at the 2-amino position led to compounds with anti-inflammatory and immunosuppressive properties. researchgate.net The subsequent modification of these terminal groups into α-sulpho derivatives further enhanced these activities. researchgate.net This highlights that both the bridging linker and the terminal functional group work in concert to determine the ultimate biological effect.

The following table illustrates the influence of different linkers and terminal groups on the pharmacological efficacy of thiazole derivatives.

| Bridging Linker | Terminal Group | Resulting Pharmacological Efficacy | Reference |

| Acyl group at position 5 | Acetate, Anilido | Antibacterial activity | researchgate.net |

| Amide, Thiourea, Urea | Aryl groups | Acetylcholinesterase inhibition | globalresearchonline.net |

| N-Aralkylidene at position 2 | Aromatic aldehydes | Anti-inflammatory, Immunosuppressive | researchgate.net |

| N-Aralkyl-α-sulpho at position 2 | Aromatic aldehydes with bisulphite | Enhanced anti-inflammatory and immunosuppressive activity | researchgate.net |

Identification of Pharmacophoric Features for Targeted Biological Actions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazole acetic acid derivatives, several key pharmacophoric features have been identified for various targeted biological actions.

The thiazole ring itself is a fundamental pharmacophoric element, serving as a scaffold for the attachment of other crucial functional groups. nih.govnih.gov Its aromatic nature and the presence of nitrogen and sulfur atoms allow for various types of interactions, including π-π stacking, hydrogen bonding, and coordination with metal ions.

For antimicrobial activity, a common pharmacophoric model for some thiazole acetic acid derivatives includes a lipophilic alkyl or aryl substituent on the thiazole ring and a hydrophilic carboxylic acid moiety. nih.gov The spatial arrangement of these two features appears to be critical for their efficacy.

In the context of anti-inflammatory and immunosuppressive actions, a key pharmacophoric feature identified is the 2-aralkylamino-4-aryl-thiazole-5-acetic acid skeleton. researchgate.net Within this framework, the nature of the aryl group at the 4-position and the substitution on the aralkyl group at the 2-position are important for modulating the activity.

For acetylcholinesterase inhibition, a different set of pharmacophoric features is required. These often include a basic nitrogen atom, an aromatic ring system, and a hydrogen bond acceptor, all arranged in a specific three-dimensional orientation to fit into the active site of the enzyme. globalresearchonline.net

The identification of these pharmacophoric models is essential for the design of new thiazole acetic acid derivatives with improved potency and selectivity for specific biological targets.

Mechanistic and Molecular Interaction Studies

Ligand-Target Binding Interactions of Thiazole (B1198619) Acetic Acid Derivatives

The interaction between a ligand, such as a thiazole acetic acid derivative, and its biological target is fundamental to its therapeutic effect. These interactions are governed by the three-dimensional structures of both the molecule and the target's binding site, involving a variety of non-covalent bonds like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies are frequently employed to predict and analyze these binding modes, providing insight into the structure-activity relationships that drive potency and selectivity.

For instance, molecular docking studies of various thiazole derivatives have elucidated their binding interactions within the active sites of their target proteins. In the case of tubulin polymerization inhibitors, the thiazole ring of certain derivatives is deeply involved in non-covalent interactions, such as sulfur bonds and arene-arene contacts, with key amino acid residues like AsnB249. nih.gov Similarly, for derivatives targeting COX enzymes, the orientation within the active site and interactions with key residues like ARG-513 are crucial for their inhibitory activity. acs.org

Enzyme Inhibition Mechanisms (e.g., mPGES-1, MAO, AChE)

Thiazole acetic acid derivatives and related thiazole-containing compounds have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): mPGES-1 is a critical enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). nih.govacs.org Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov Several studies have identified thiazole-based compounds as potent mPGES-1 inhibitors. For example, aminobenzothiazole derivatives have been identified as a novel chemical core for mPGES-1 inhibition, with some compounds showing IC50 values in the low micromolar range. acs.org Structure-activity relationship studies have shown that substitutions on the thiazole or associated rings can significantly impact inhibitory potency. nih.gov For instance, certain 2-(thiophen-2-yl)acetic acid-based compounds have shown selective inhibitory activity against mPGES-1. researchgate.netnih.gov

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. researchgate.netacs.org Thiazolylhydrazone derivatives have been extensively studied as MAO inhibitors. acs.org Research has shown that the substitution pattern on the thiazole and hydrazone moieties plays a critical role in both the potency and selectivity of MAO-A versus MAO-B inhibition. researchgate.netacs.orgnih.gov For example, certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors of human MAO-B. nih.gov Similarly, novel thiazolyl-hydrazone derivatives incorporating a piperazine (B1678402) ring have shown potent and selective inhibition of MAO-A. researchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comjrespharm.com AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.comjrespharm.comnih.gov Various thiazole derivatives have been synthesized and evaluated as AChE inhibitors. mdpi.comnih.govacs.org For example, novel thiazolylhydrazone derivatives have shown significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the reference drug donepezil. mdpi.com The 2-amino-4-substituted thiazole structure is considered a key pharmacophore for AChE inhibition. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| Aminobenzothiazole derivative 3 | mPGES-1 | 0.7 ± 0.1 µM | acs.org |

| Aminobenzothiazole derivative 1 | mPGES-1 | 1.4 ± 0.2 µM | acs.org |

| Aminobenzothiazole derivative 13 | mPGES-1 | 1.7 ± 0.2 µM | acs.org |

| Thiazolylhydrazone derivative 2l | MAO-A | 0.07 ± 0.01 µM | acs.org |

| Thiazolylhydrazone derivative 2l | MAO-B | 0.75 ± 0.03 µM | acs.org |

| Thiazolylhydrazone derivative 2i | AChE | 0.028 ± 0.001 µM | mdpi.com |

| Thiazole-based derivative 10 | AChE | 103.24 nM | acs.org |

| Thiazole-based derivative 16 | AChE | 108.94 nM | acs.org |

| Imidazo[2,1-b]thiazole derivative 4f | AChE | 0.0245 mg/mL | jrespharm.com |

Receptor Modulation and Agonist/Antagonist Properties

The interaction of thiazole acetic acid derivatives extends beyond enzyme inhibition to the modulation of various cellular receptors. A study on new synthetic derivatives of thiazole acetic acid investigated their cardiovascular effects using isolated rat hearts and blood vessels. nih.gov The findings suggested that most of the tested compounds have the ability to increase the developed tension in the heart muscle without significantly affecting the heart rate. nih.gov When tested in the presence of adrenaline, a known agonist, most of the thiazole derivatives further increased the developed tension, suggesting a potential synergistic or potentiating effect. nih.gov Conversely, the compounds did not show significant activity on their own on isolated blood vessels, indicating a degree of tissue specificity in their action. nih.gov These findings point towards the potential of these compounds to modulate adrenergic receptor signaling or downstream pathways in cardiac tissue.

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond direct interactions with enzymes and receptors, thiazole derivatives can influence fundamental cellular processes such as cell proliferation and survival. One study investigating 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors also examined their effects on the cell cycle of A549 human lung carcinoma cells. nih.gov The most promising compound from this series, compound 2c, was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.gov With longer exposure times of 48 and 72 hours, an increase in the subG0/G1 cell population was observed, which is indicative of apoptosis or necrosis. nih.gov This suggests that the anti-proliferative effects of this particular thiazole derivative may be mediated through the induction of programmed cell death pathways, a common mechanism of action for anticancer agents.

Computational Chemistry and Drug Design Applications

Molecular Docking Studies for Elucidating Binding Modes and Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For thiazole (B1198619) derivatives, docking studies are crucial for understanding how they interact with biological targets at the molecular level, guiding the design of more potent and selective inhibitors.

Research on various thiazole-containing compounds demonstrates their ability to bind to a wide range of protein targets. For instance, docking studies on new 2,4-disubstituted thiazole derivatives identified them as potential tubulin polymerization inhibitors for cancer therapy. nih.gov These studies revealed that the thiazole ring is deeply involved in forming noncovalent bonds within the colchicine (B1669291) binding site of tubulin. nih.gov Key interactions included sulfur bonds and arene-H bonds, with the sulfur atom's σ-hole features being a significant factor in ligand-receptor complex stability. nih.gov

In another study, N-substituted thiazole derivatives were evaluated as potential inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis. wjarr.com Molecular docking simulations showed that these derivatives could achieve excellent binding scores, forming multiple hydrogen bonds within the enzyme's active site, suggesting their potential as antimicrobial agents. wjarr.com Similarly, docking has been applied to design thiazole derivatives as inhibitors of phospholipase A2 (PLA2) from snake venom, with results highlighting specific amide derivatives that could effectively neutralize the enzyme's activity. nih.gov In studies targeting hepatic cancer, docking was used to assess the interaction modes of novel thiazole conjugates with the active site of the Rho6 protein. nih.gov

These studies collectively underscore the utility of molecular docking in rational drug design involving the thiazole scaffold. The insights gained regarding binding modes and key interactions are instrumental for optimizing lead compounds.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Target Protein | Thiazole Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Tubulin | 2,4-disubstituted thiazoles | Interactions via sulfur σ-hole bonding and arene-H bonds in the colchicine binding site. | nih.gov |

| FabH | N-substituted thiazoles | Excellent MolDock scores and multiple hydrogen bonds indicate significant inhibitory potential. | wjarr.com |

| Phospholipase A2 (PLA2) | Thiazole amide & sulfonamide derivatives | Identification of potent inhibitors that mask the enzyme's active site. | nih.gov |

| Rho6 Protein | Heterocycles linked thiazole conjugates | Good docking scores and acceptable binding interactions suggest anti-hepatic cancer potential. | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. For thiazole derivatives, DFT studies provide a deeper understanding of their intrinsic properties, which can be correlated with their biological activity.

DFT calculations are used to optimize the molecular geometries of thiazole compounds, determining stable conformations and precise bond lengths and angles. mdpi.com Such studies have been performed on thiazole-bearing sulfonamides and 2-(2-hydrazineyl)thiazole derivatives using functionals like ωB97XD and B3LYP. mdpi.comkbhgroup.in These analyses confirm the planarity of the thiazole ring system and how it is influenced by different substituents. doi.org

A critical application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. kbhgroup.in A smaller energy gap suggests that a molecule is more reactive and that charge transfer is more likely to occur. kbhgroup.in This analysis helps in understanding the charge transfer interactions between the thiazole ligand and its biological target. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. kbhgroup.in

Table 2: Key Parameters from DFT Studies of Thiazole Derivatives

| Parameter | Significance in Drug Design | Typical Method | Reference |

|---|---|---|---|

| Optimized Geometry | Determines the 3D structure, bond lengths, and angles for docking. | DFT (e.g., B3LYP, ωB97XD) | mdpi.comkbhgroup.in |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. | DFT | kbhgroup.in |

| Molecular Electrostatic Potential (MEP) | Identifies charge distribution and sites for non-covalent interactions with a receptor. | DFT | kbhgroup.in |

| Vibrational Frequencies | Used to confirm the stability of the optimized structure and interpret experimental IR spectra. | DFT | mdpi.comdoi.org |

In Silico Screening and Virtual Fragment-Based Drug Design Methodologies

The thiazole moiety is a well-established and attractive building block in fragment-based drug design (FBDD). nih.gov FBDD is a powerful technique in drug discovery where small molecular fragments are identified and then grown or linked together to produce a lead compound with higher affinity and selectivity. nih.gov The thiazole scaffold has been found to be enriched in the active hits from large-scale fragment screening campaigns, highlighting its value. nih.gov

In silico and virtual screening methods allow for the rapid evaluation of large libraries of thiazole-containing compounds against a specific biological target. researchgate.net These computational approaches filter vast chemical spaces to identify promising candidates for further experimental testing, saving significant time and resources. wjarr.com For example, integrated FBDD and virtual screening have been successfully used to explore the antidiabetic potential of thiazolidine-2,4-dione derivatives. nih.govresearchgate.net

However, the utility of thiazole fragments must be approached with caution. Certain derivatives, like 2-aminothiazoles, are known to be "frequent hitters" in screening campaigns, sometimes acting through nonspecific mechanisms rather than specific target engagement. nih.gov Therefore, computational hits should be validated through multiple orthogonal biophysical assays to confirm a clear mechanism of action and rule out promiscuous inhibition. nih.gov The combination of several reactive centers in the core structure of thiazolidinone-based compounds has led to the development of various subtypes for drug design. semanticscholar.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A crucial step in drug development is evaluating a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now routinely used early in the discovery process to identify candidates with favorable drug-like properties and to flag potential liabilities.

For thiazole derivatives, various online tools and software packages are used to calculate key ADME parameters. researchgate.netmspsss.org.ua These predictions are often based on well-established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mspsss.org.ua

In silico studies on novel thiazole conjugates have been performed to screen their ADMET (ADME and Toxicity) profiles. nih.govresearchgate.net These analyses predict properties such as aqueous solubility, blood-brain barrier penetration, gastrointestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450. researchgate.net For instance, ADME profiling of certain thiazole derivatives predicted good oral bioavailability and low toxicity, supporting their further development. mspsss.org.ua Such computational assessments are invaluable for prioritizing which synthesized compounds should advance to more resource-intensive in vitro and in vivo testing.

Table 3: Representative In Silico ADME Parameters for Thiazole Derivatives

| ADME Parameter | Description | Importance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Predicts if a compound is likely to be an orally active drug. | mspsss.org.ua |

| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut. | Essential for orally administered drugs. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB and enter the central nervous system. | Important for CNS drugs; a liability for others. | researchgate.net |

| CYP450 Inhibition | Predicts if a compound will inhibit major drug-metabolizing enzymes. | High potential for drug-drug interactions. | researchgate.net |

| Aqueous Solubility (LogS) | A measure of how much of a compound will dissolve in water. | Poor solubility can limit absorption and bioavailability. | researchgate.net |

Future Perspectives and Research Trajectories for 2 Thiazol 2 Ylmethoxy Acetic Acid Research

Development of Novel and Efficient Synthetic Strategies for Scalable Production

The advancement of 2-(thiazol-2-ylmethoxy)acetic acid from a laboratory curiosity to a potential therapeutic agent hinges on the development of scalable and cost-effective synthetic methodologies. Current synthetic routes for thiazole (B1198619) derivatives often involve multi-step processes that may not be amenable to large-scale production. nih.govyoutube.com Future research should prioritize the development of novel synthetic strategies that are not only efficient in terms of yield but also adhere to the principles of green chemistry, minimizing the use of hazardous reagents and solvents. youtube.com

One promising avenue is the exploration of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, can significantly streamline the manufacturing process, reduce waste, and lower costs. ump.edu.pl For instance, a three-component one-pot reaction has been successfully employed for the synthesis of pyrazoline-thiazolidinones, demonstrating the potential of this approach for constructing complex heterocyclic systems. ump.edu.pl Similarly, microwave-assisted organic synthesis represents another attractive strategy. Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of thiazole derivatives, offering a more energy-efficient alternative to conventional heating methods. researchgate.net

Furthermore, the use of solid-phase synthesis techniques, which have been successfully applied to the preparation of aminothiazoles, could facilitate the creation of libraries of this compound analogues for high-throughput screening. semanticscholar.org A patent for the preparation of (Z)-2-(tert-methoxycarbonyl methoxyimino)-2-(2-aminothiazol-4-yl)acetic acid highlights a method that utilizes a water-phase solution, eliminating the need for organic solvents and simplifying product post-treatment, which is a significant step towards more environmentally friendly and industrially applicable processes. google.com The development of such innovative and efficient synthetic methods will be crucial for the economically viable production of this compound and its future derivatives.

Exploration of Undiscovered Biological Targets and Disease Indications

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sciencescholar.usresearchgate.netnih.gov While the specific biological profile of this compound is not extensively documented, the known activities of related compounds provide a roadmap for exploring its therapeutic potential.

Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets. Given that various 2-aminothiazole (B372263) derivatives have shown potent inhibitory activity against a range of human cancer cell lines, including breast, lung, and colon cancer, investigating the anticancer potential of this compound is a logical starting point. nih.govresearchgate.net For example, some 2-arylthiazolidine-4-carboxylic acid amides have demonstrated potent cytotoxic effects against prostate cancer and melanoma cell lines. nih.gov

Beyond cancer, the anti-inflammatory and immunosuppressive activities observed in derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid suggest that this compound could be a candidate for treating inflammatory and autoimmune diseases. nih.gov The antimicrobial and antifungal activities of other thiazolyl-acetic acid derivatives also warrant investigation, especially in the context of rising antimicrobial resistance. nih.gov

Moreover, the exploration should not be limited to known targets. Unbiased screening approaches, such as phenotypic screening, could reveal unexpected biological activities and novel mechanisms of action. The identification of new biological targets will not only expand the potential therapeutic applications of this compound but also contribute to a deeper understanding of disease pathways.

Rational Design of Highly Potent, Selective, and Multi-Targeted Analogues

Building upon the foundational structure of this compound, the rational design of novel analogues offers a powerful strategy to enhance potency, improve selectivity, and even develop multi-targeted agents. Structure-activity relationship (SAR) studies will be instrumental in this endeavor, providing insights into how modifications to different parts of the molecule influence its biological activity. nih.gov

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design process by predicting the binding affinity of new analogues to specific biological targets. nih.govexcli.de This in silico approach can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. The design of novel thiazole derivatives has already benefited from such computational studies, leading to the identification of potent inhibitors for various enzymes. nih.gov

A particularly exciting direction is the development of multi-target inhibitors. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govmdpi.com By designing single molecules that can modulate several targets simultaneously, it may be possible to achieve superior therapeutic efficacy and overcome drug resistance. nih.gov The thiazole scaffold, with its chemical versatility, is well-suited for the development of such multi-targeted ligands. nih.govnih.gov For instance, researchers have successfully designed thiazole-containing compounds that act on multiple targets in cancer progression. nih.gov Applying this strategy to this compound could lead to the discovery of innovative therapies with improved clinical outcomes. The synthesis of hybrid molecules, combining the thiazole core with other pharmacologically active moieties, is another promising approach to creating multi-functional drugs. nih.gov

The future of this compound research is bright, with significant opportunities to develop new synthetic methods, uncover novel therapeutic applications, and engineer next-generation analogues with enhanced properties. A concerted effort in these areas will be critical to unlocking the full potential of this intriguing chemical entity.

Q & A

Q. What are the established synthetic routes for 2-(Thiazol-2-ylmethoxy)acetic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves functionalization of the thiazole ring followed by coupling with acetic acid derivatives. Key methods include:

- Cyclization reactions : Thiourea reacts with α-haloketones under basic conditions to form the thiazole core. Subsequent alkylation with chloroacetic acid introduces the methoxyacetic acid moiety .

- Stepwise coupling : Thiazole-2-methanol is synthesized first, followed by etherification with bromoacetic acid. Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature (optimal range: 60–80°C) .

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclization + Alkylation | 65–75 | 90–95 | NaOH, DMF, 70°C | |

| Stepwise Etherification | 70–85 | ≥98 | K₂CO₃, THF, reflux |

Q. How can researchers validate the structural integrity of this compound?

Answer: Characterization involves:

- Spectroscopic techniques :

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 42.1%, N: 10.2% for C₇H₇NO₃S) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Structural variations : Substituents on the thiazole ring (e.g., methyl vs. fluorine) alter electron density and binding affinity. For example, fluorinated analogs show enhanced kinase inhibition but reduced solubility .

- Assay conditions : pH-dependent protonation of the carboxylic acid group affects interaction with targets. Standardize assays at physiological pH (7.4) and include solubility enhancers (e.g., DMSO ≤ 0.1%) .

Q. Table 2. Bioactivity vs. Substituent Effects

| Derivative | IC₅₀ (µM) | Solubility (mg/mL) | Key Observation | Reference |

|---|---|---|---|---|

| 5-Methyl-thiazole | 12.3 | 1.2 | Moderate COX-2 inhibition | |

| 3-Fluoro-thiazole | 5.8 | 0.7 | High EGFR inhibition |

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?

Answer:

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active form .

- Co-crystallization : Co-formers like L-arginine enhance solubility by 3–5 fold without compromising stability .

Q. How do computational methods aid in understanding the mechanism of action of this compound?

Answer: